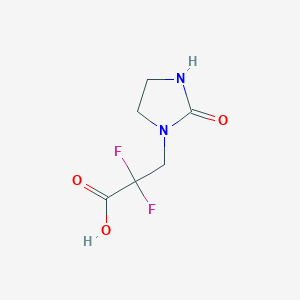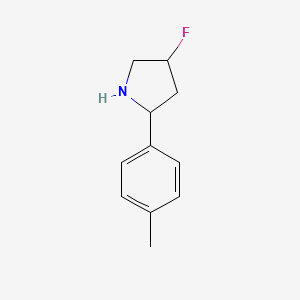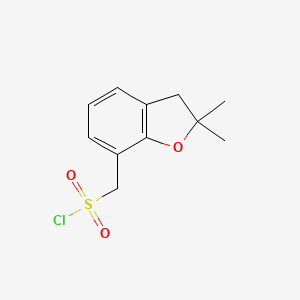
1-(3-Chlorobutyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobutyl)pyrrolidine is an organic compound with the molecular formula C8H16ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is a colorless liquid at room temperature and is known for its characteristic odor. It is soluble in many organic solvents, including ethanol, ether, and petroleum ether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Chlorobutyl)pyrrolidine can be synthesized through several methods:
Reaction of Pyrrolidine with 3-Chlorobutanol: This method involves the reaction of pyrrolidine with 3-chlorobutanol under acidic conditions to form this compound.
Reaction of Pyrrolidine with 3-Chlorobutyl Chloride: Another method involves the reaction of pyrrolidine with 3-chlorobutyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves the continuous reaction of pyrrolidine with 3-chlorobutyl chloride in a reactor, followed by purification through distillation to obtain the desired product.
Análisis De Reacciones Químicas
1-(3-Chlorobutyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution: Various substituted pyrrolidines.
Oxidation: Pyrrolidine N-oxides.
Reduction: Pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chlorobutyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrrolidine derivatives.
Biology: The compound is used in the study of biological systems and as a building block for the synthesis of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorobutyl)pyrrolidine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from it.
Comparación Con Compuestos Similares
1-(3-Chlorobutyl)pyrrolidine can be compared with other similar compounds such as:
Pyrrolidine: The parent compound, which lacks the chlorobutyl group.
1-(3-Chloropropyl)pyrrolidine: A similar compound with a shorter carbon chain.
1-(3-Chlorobutyl)piperidine: A similar compound with a six-membered ring instead of a five-membered ring.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the chlorobutyl group allows for specific interactions and reactions that are not possible with the parent pyrrolidine or other similar compounds.
Propiedades
Fórmula molecular |
C8H16ClN |
|---|---|
Peso molecular |
161.67 g/mol |
Nombre IUPAC |
1-(3-chlorobutyl)pyrrolidine |
InChI |
InChI=1S/C8H16ClN/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7H2,1H3 |
Clave InChI |
RGLXFTAHDBVAPD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1CCCC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13155962.png)
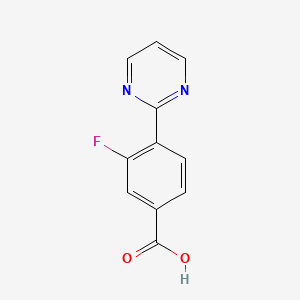
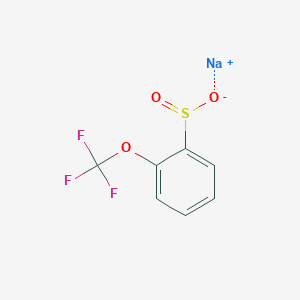
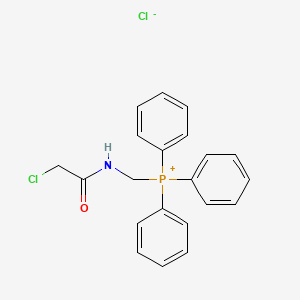

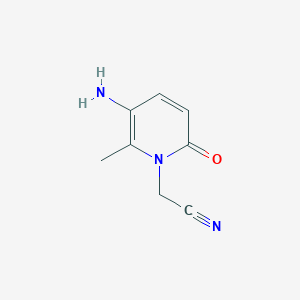
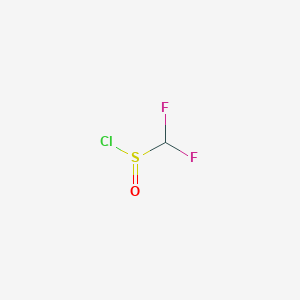
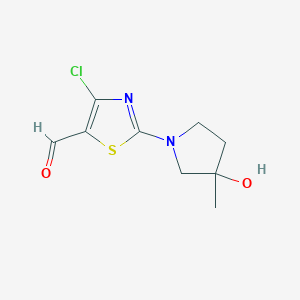
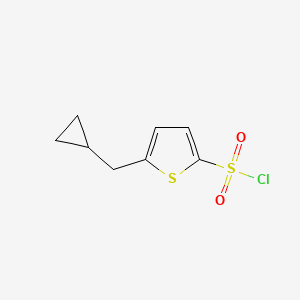
![Ethyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13156017.png)
